![molecular formula C9H15NO B13169259 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one](/img/structure/B13169259.png)
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one
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Overview
Description
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclopropane ring fused to an aminocyclopropyl group, along with a methylpent-3-en-2-one moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene in plants, known for its role in regulating plant growth and development.
1-Aminocyclopropylphosphonate: Studied for its potential as a bioactive compound with various applications in agriculture and medicine.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for scientific research.
Biological Activity
1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one, also known by its CAS number 1936573-09-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H15NO
- Molecular Weight : 153.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular processes. Notably, it has been identified as a potential inhibitor of β-amyloid peptide release, which is significant in the treatment of Alzheimer's disease. The compound's structure allows it to modulate the enzymatic pathways that lead to amyloid plaque formation in the brain .
Neuroprotective Effects
Research indicates that compounds similar to this compound can inhibit the release of β-amyloid peptides. This inhibition is crucial for preventing neurodegeneration associated with Alzheimer's disease. The mechanism involves interference with protease enzymes responsible for cleaving amyloid precursor proteins (APP), thereby reducing amyloid plaque deposition .
Anticancer Potential
In addition to its neuroprotective properties, this compound has shown promise in cancer research. It exhibits significant activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been associated with inhibiting ERK5 signaling, which plays a vital role in tumor growth and metastasis .
In Vitro Studies
A study involving a library of compounds demonstrated that this compound displayed favorable drug-like properties and was predicted to interact with over 3,262 distinct protein targets. This diversity suggests broad applicability across different therapeutic areas .
Target Prediction and Activity
The compound's predicted targets include various enzymes and membrane receptors relevant to both neurodegenerative diseases and cancer pathways. For example, its interaction with the MEK5/ERK5 pathway indicates potential applications in treating cancers such as breast and liver cancer .
Biological Activity | Target | Effect |
---|---|---|
Inhibition of β-amyloid | Protease Enzymes | Reduces amyloid plaque |
Anticancer Activity | ERK5 Signaling Pathway | Inhibits tumor growth |
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)5-8(11)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
YMEPYTKDZXKBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1(CC1)N)C |
Origin of Product |
United States |
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